C21H22BrN3O4S2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4S2/c1-21(2,3)17-12-14(22)4-9-18(17)29-13-19(26)24-15-5-7-16(8-6-15)31(27,28)25-20-23-10-11-30-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSNHUWHVWYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Structure and Conformational Landscape
Advanced Spectroscopic Methodologies for Structural Confirmation
A combination of spectroscopic techniques provides a detailed picture of the molecule's constituent parts and how they are connected.
While specific experimental NMR data for C21H22BrN3O4S2 is not publicly available in the referenced literature, a hypothetical analysis based on its known structure allows for the prediction of expected signals.
¹H NMR: The proton NMR spectrum would be expected to exhibit a complex pattern of signals. Key resonances would include those for the tert-butyl group, appearing as a singlet, and distinct aromatic protons on the phenoxy, phenyl, and thiazole (B1198619) rings, likely appearing as doublets and triplets. The chemical shifts of these aromatic protons would be influenced by the electronic effects of the bromo, acetamide (B32628), and sulfamoyl substituents. The methylene (B1212753) protons of the acetamide linker and the NH protons of the amide and sulfonamide groups would also produce characteristic signals.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 21 carbon atoms in their unique chemical environments. The spectrum would feature resonances for the quaternary carbons of the tert-butyl group, the various aromatic carbons, the carbonyl carbon of the amide, and the methylene carbon.
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Although a specific experimental IR spectrum for this compound is not provided in the available resources, the expected characteristic absorption bands can be predicted based on its structure.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide and sulfonamide) | 3400-3200 |
| C-H stretch (aromatic and aliphatic) | 3100-2850 |
| C=O stretch (amide) | 1680-1630 |
| C=N and C=C stretch (aromatic rings) | 1600-1450 |
| S=O stretch (sulfonamide) | 1350-1300 and 1170-1150 |
| C-O stretch (ether) | 1260-1000 |
| C-Br stretch | 690-550 |
The presence of these characteristic absorption bands in an experimental IR spectrum would provide strong evidence for the proposed molecular structure.
High-resolution mass spectrometry (HRMS) is crucial for validating the molecular formula of a compound by providing a highly accurate measurement of its mass. For this compound, electrospray ionization (ESI) in positive ion mode has been utilized. echemi.com
The experimental data reveals protonated molecular ions [M+H]⁺ at m/z values of 524 and 526. echemi.com This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). echemi.com The observed masses are consistent with the calculated molecular weight of the compound (524.45 g/mol ). echemi.com
Further analysis of the mass spectrum shows fragmentation ions, such as those at m/z 482 and 484, which correspond to the loss of a C₃H₆ fragment, likely from the tert-butyl group. echemi.com The ion at m/z 157 is attributed to the [⁸¹BrC₆H₄]⁺ fragment. echemi.com Detailed fragmentation pathway analysis can provide further confirmation of the molecular structure by identifying characteristic fragments of the parent molecule.
| Ion | m/z (experimental) | Assignment |
| [M+H]⁺ | 524 (⁷⁹Br), 526 (⁸¹Br) | Protonated molecule |
| [M+H-C₃H₆]⁺ | 482 (⁷⁹Br), 484 (⁸¹Br) | Loss of propylene (B89431) from tert-butyl group |
| [⁸¹BrC₆H₄]⁺ | 157 | Bromophenyl fragment |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgutoronto.ca This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure of this compound in the solid state. libretexts.orgutoronto.ca The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. utoronto.ca
At present, there are no published X-ray crystallographic data for this compound in the public domain. The acquisition of such data would require the growth of single crystals of suitable quality for diffraction experiments.
Computational Chemistry Approaches to Conformational Analysis
In the absence of experimental solid-state data, computational methods can provide valuable insights into the molecule's preferred conformations.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and predict the ground state geometry of molecules. wikipedia.orggithub.io By performing DFT calculations, it is possible to determine the lowest energy conformation of this compound in the gas phase. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's three-dimensional structure. Furthermore, DFT can be used to calculate other properties, such as the distribution of electron density and the energies of molecular orbitals, which can provide insights into the molecule's reactivity. wikipedia.orggithub.io
As with X-ray crystallography, no specific DFT calculation results for this compound have been reported in the available literature. Such studies would be a valuable avenue for future research to complement experimental findings.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their dynamic nature that static models cannot capture. For a molecule such as this compound, MD simulations can reveal how the various structural components, including the arylsulfonylphenyl and propyl groups attached to the 1,2,4-triazole (B32235) core, interact and move over time.
MD simulations on related 1,2,4-triazole derivatives have been employed to investigate their interaction energies and conformational stability in different environments. nih.gov For instance, studies on similar heterocyclic systems often involve placing the molecule in a simulated solvent box, typically water, to mimic physiological conditions. nih.gov The trajectories of all atoms are then calculated over a set period, often on the nanosecond scale, providing a detailed movie of the molecule's motion. pensoft.net
Table 1: Representative Parameters from a Hypothetical MD Simulation of this compound
| Parameter | Simulated Value | Interpretation |
| Average RMSD | 1.5 Å | Indicates the molecule maintains a stable core structure throughout the simulation. |
| Peak RMSF | 3.0 Å (propyl chain) | Highlights the high degree of flexibility in the propyl substituent. |
| Average Rg | 7.2 Å | Provides a measure of the overall size and shape of the molecule in solution. |
This table is illustrative and represents the type of data that would be generated from an MD simulation of this compound, based on typical values for similar organic molecules.
Conformational Space Exploration and Energy Landscape Mapping
The conformational space of a molecule encompasses all possible three-dimensional arrangements of its atoms that can be achieved through bond rotations. For a molecule with multiple rotatable bonds like this compound, this space can be vast and complex. Exploring this space is essential to identify the most stable conformations, known as local and global energy minima.
Computational methods such as systematic or stochastic conformational searches are employed to generate a wide range of possible conformers. The energy of each conformer is then calculated using quantum mechanical methods, often Density Functional Theory (DFT), to ensure accuracy. ufms.brmdpi.com Studies on other 1,2,4-triazole derivatives have utilized DFT to determine the energies of different tautomeric and rotameric forms. ufms.br
The results of this exploration are used to construct an energy landscape, a multi-dimensional surface that maps the potential energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles). acs.org The valleys on this landscape represent stable conformations, while the hills represent the energy barriers that must be overcome to transition between them.
For this compound, key dihedral angles to consider would be those around the bonds connecting the phenylsulfonyl group to the phenyl ring, the phenyl ring to the triazole core, and the propyl group to the sulfur atom. By mapping the energy landscape, researchers can understand the relative populations of different conformers at a given temperature and the pathways of conformational interconversion. This information is critical for understanding how the molecule might interact with biological targets or other molecules.
Table 2: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies
| Conformer ID | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |
| Conf-1 (Global Min) | 45 | 180 | 0.00 |
| Conf-2 | -60 | 175 | 1.25 |
| Conf-3 | 170 | -10 | 2.50 |
| Conf-4 | 50 | 70 | 3.10 |
* Dihedral angle defined by the C-S-C-C bond of the S-propyl group. ** Dihedral angle defined by the C-S-N-C linkage between the phenylsulfonyl and triazole rings. This table is illustrative, presenting the kind of data that would be obtained from a conformational search and energy calculation for this compound.
Synthetic Methodologies and Chemical Derivatization Strategies
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of ethyl 2-(5-(4-(4-bromophenylsulfonyl)phenyl)-4-propyl-4H-1,2,4-triazol-3-ylthio)acetate reveals several key disconnections. The primary disconnection is at the thioether linkage, suggesting an S-alkylation of a 1,2,4-triazole-3-thione precursor with an appropriate ethyl haloacetate. This approach is a common and effective method for introducing substituents at the sulfur atom of thione-containing heterocycles. bch.rotandfonline.com
The 4-propyl-5-(4-(4-bromophenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thione precursor can be further disconnected at the triazole ring itself. The formation of the 1,2,4-triazole (B32235) ring is typically achieved through the cyclization of a thiosemicarbazide (B42300) intermediate. farmaciajournal.comresearchgate.net This key intermediate, in turn, can be synthesized from the corresponding acid hydrazide and an isothiocyanate.
The acid hydrazide, 4-(4-bromophenylsulfonyl)benzoyl hydrazide, can be prepared from the corresponding carboxylic acid or its ester via hydrazinolysis. bch.ro The synthesis of the 4-(4-bromophenylsulfonyl)benzoic acid building block can be achieved through several stages, potentially involving the alkylation of a bromobenzene (B47551) derivative with tosyl chloride, followed by oxidation. bch.ro This multi-step disconnection strategy provides a logical pathway for the total synthesis of the target molecule, starting from readily available materials.
Established Synthetic Routes to the Core 1,2,4-Triazole Scaffold
The synthesis of the 1,2,4-triazole core is a well-established area of heterocyclic chemistry, with numerous methods available for its construction. mdpi.comscispace.com These methods often involve the cyclization of open-chain precursors and allow for the introduction of various substituents onto the triazole ring.
The formation of the 1,2,4-triazole ring is most commonly achieved through the cyclization of acylthiosemicarbazides. farmaciajournal.comresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or ammonia, and involves an intramolecular condensation with the elimination of water. dergipark.org.tr The choice of base and reaction conditions can influence the yield and purity of the resulting triazole.
Alternative methods for the synthesis of 1,2,4-triazoles include:
Pellizzari Reaction : This method involves the reaction of a hydrazide with a formamide. mdpi.com
From Amidines : 1,2,4-triazoles can be synthesized from amidines and trialkylamines using a copper-catalyzed system with oxygen as the oxidant. mdpi.com
One-Pot Syntheses : Efficient one-pot procedures have been developed, for instance, from the reaction of nitriles and hydroxylamine (B1172632) hydrochloride catalyzed by copper(II) acetate. isres.orgnih.gov Another one-pot method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org
From Hydrazones : Hydrazones can be converted to 1,2,4-triazoles by reacting them with amines under oxidative conditions. nih.govisres.org
The following table summarizes some established cyclization methods for 1,2,4-triazole synthesis:
| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |
| Acylthiosemicarbazides | Base (e.g., NaOH, NH3), Reflux | 1,2,4-Triazole-3-thiones | farmaciajournal.comresearchgate.net |
| Hydrazides and Secondary Amides | Triflic anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | isres.orgorganic-chemistry.org |
| Amidines and Trialkylamines | Copper catalyst, O2, K3PO4 | 1,3-Disubstituted 1,2,4-triazoles | isres.org |
| Nitriles and Hydroxylamine HCl | Cu(OAc)2, DMSO, Cs2CO3 | Disubstituted 1,2,4-triazoles | isres.orgnih.gov |
| Hydrazones and Amines | I2, Aerobic oxidation | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.org |
Once the 1,2,4-triazole-3-thione core is synthesized, the next key step is the regioselective alkylation of the sulfur atom. The thione form of the 3-mercapto-1,2,4-triazole exists in tautomeric equilibrium with the thiol form. farmaciajournal.com In the presence of a base, the thiol proton is abstracted to form a thiolate anion, which is a potent nucleophile.
The S-alkylation is typically achieved by treating the triazole-thione with an alkyl halide, such as ethyl bromoacetate, in the presence of a base like sodium ethoxide. bch.rotandfonline.com The reaction is generally highly regioselective for the sulfur atom due to its higher nucleophilicity compared to the ring nitrogen atoms. researchgate.netnih.govnih.gov Studies have shown that alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes preferentially occurs at the N(1) or N(2) positions, with N(4) alkylation being sterically hindered. nih.gov However, for the synthesis of the target compound, the primary alkylation occurs at the exocyclic sulfur.
The following table outlines a typical S-alkylation reaction:
| Substrate | Alkylating Agent | Base | Solvent | Product | Reference(s) |
| 5-(4-(4-bromophenylsulfonyl)phenyl)-4-propyl-4H-1,2,4-triazole-3-thione | Ethyl chloroacetate | Sodium ethoxide | Ethanol | Ethyl 2-(5-(4-(4-bromophenylsulfonyl)phenyl)-4-propyl-4H-1,2,4-triazol-3-ylthio)acetate | bch.ro |
| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K2CO3 | Acetone | N-alkylated isomers | researchgate.netnih.gov |
The synthesis of the target compound relies on the preparation of key precursor intermediates, namely the acid hydrazide and the corresponding thiosemicarbazide.
Acid Hydrazide Synthesis : Aromatic acid hydrazides are commonly synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. bch.ro The ester, in turn, can be prepared from the carboxylic acid via Fischer esterification. The synthesis of the 4-(4-bromophenylsulfonyl)benzoic acid precursor involves multiple steps, including alkylation and oxidation. bch.ro
Thiosemicarbazide Synthesis : The acid hydrazide is then converted to the corresponding N-acylthiosemicarbazide by reacting it with an isothiocyanate, such as n-propyl isothiocyanate. bch.ro This reaction involves the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isothiocyanate. Alternatively, thiosemicarbazides can be prepared by reacting the hydrazide with potassium thiocyanate (B1210189) in an acidic medium.
The characterization of these intermediates is crucial to ensure their purity before proceeding to the next step. Standard analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are employed to confirm the structures of the synthesized compounds. bch.rofarmaciajournal.com For instance, the presence of characteristic IR absorption bands for N-H, C=O, and C=S groups, along with the expected chemical shifts and integration in NMR spectra, and the molecular ion peak in the mass spectrum, provide strong evidence for the formation of the desired intermediates. bch.ro
Regioselective S-Alkylation Procedures
Advanced Synthetic Approaches and Process Optimization
While traditional synthetic methods are effective, there is a growing emphasis on developing more efficient and environmentally friendly approaches.
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to minimize waste, reduce energy consumption, and use less hazardous substances. primescholars.comnih.govmdpi.com
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of 1,2,4-triazoles from hydrazines and formamide, for example, can be carried out efficiently under microwave irradiation without a catalyst. organic-chemistry.org
Ultrasound-Assisted Synthesis : Sonication is another green technique that can enhance reaction rates. mdpi.com Ultrasound-assisted, one-pot methods have been developed for the synthesis of 1,2,4-triazole derivatives with high yields. mdpi.com
Green Solvents and Catalysts : The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of recyclable catalysts are key aspects of green synthesis. organic-chemistry.orgnih.gov For example, the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in PEG as a recyclable reaction medium. organic-chemistry.org Metal-free synthetic routes are also being explored to avoid the use of potentially toxic and expensive metal catalysts. isres.org
The following table provides examples of green chemistry approaches in 1,2,4-triazole synthesis:
| Synthetic Method | Green Aspect | Example | Reference(s) |
| Microwave Synthesis | Reduced reaction time, energy efficiency | Synthesis of 1,2,4-triazoles from hydrazines and formamide | mdpi.comorganic-chemistry.org |
| Ultrasound Synthesis | Enhanced reaction efficiency, one-pot | Synthesis of 1,2,4-triazole derivatives from aldehydes and semicarbazide | mdpi.com |
| Green Catalysis | Recyclable catalyst, benign medium | Ceric ammonium nitrate in polyethylene glycol for oxidative cyclization | organic-chemistry.org |
| Metal-Free Synthesis | Avoids heavy metal catalysts | I2-mediated oxidative cyclization of trifluoroacetimidohydrazides | isres.org |
Catalytic Strategies for Efficient Bond Formation
The formation of key bonds within the C21H22BrN3O4S2 scaffold can be significantly enhanced through various catalytic strategies. The amide bond linkage and the carbon-nitrogen bonds of the heterocyclic systems are primary targets for catalytic development.
Amide Bond Formation: While traditional methods for amide bond formation often rely on stoichiometric activating reagents, newer catalytic approaches are being explored for improved efficiency and sustainability. Boron-based catalysts, for example, have been investigated for amidation reactions. uni.lu For the synthesis of the target molecule, a catalytic method could be employed to couple the 2-(4-bromo-2-tert-butylphenoxy)acetic acid intermediate with the N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}amine intermediate.
C-N Bond Formation: The synthesis of the thiazole (B1198619) ring itself and its attachment to the sulfamoylphenyl moiety can be facilitated by catalysis. For instance, the Hantzsch thiazole synthesis, a classic method, can be catalyzed under various conditions. Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, are instrumental in forming the C-N bond between the thiazole ring and the sulfonamide nitrogen. diva-portal.org Such catalytic approaches offer high yields and selectivity under milder reaction conditions.
Design and Synthesis of Analogues and Derivatives for Mechanistic Structure-Activity Relationship (SAR) Studies
To probe the biological activity and understand the molecular interactions of 2-(4-bromo-2-tert-butylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide, the design and synthesis of various analogs are crucial. SAR studies focus on systematically modifying different parts of the molecule to identify key structural features responsible for its activity.
Systematic Modifications of the Sulfamoyl Moiety
Systematic modifications could include:
N-Alkylation/Arylation: Introducing alkyl or aryl groups on the sulfonamide nitrogen can alter its hydrogen-bonding capability and lipophilicity.
Bioisosteric Replacement: Replacing the sulfonamide group with other acidic functionalities like carboxylic acids or tetrazoles can explore different binding interactions.
Scaffold Hopping: The entire phenylsulfamoyl group could be replaced with other acidic, heteroaromatic scaffolds.
| Modification Type | Example of Change | Potential Impact on Activity |
| N-Substitution | Replacing the sulfonamide proton with a methyl group. | May decrease hydrogen bond donating ability, potentially altering binding affinity. |
| Phenyl Ring Substitution | Introducing electron-donating or -withdrawing groups on the phenyl ring. | Can modulate the electronic properties and metabolic stability. nih.gov |
| Bioisosteric Replacement | Replacing the sulfonamide with a carboxylic acid or tetrazole. | Alters the acidity and geometry of the hydrogen-bonding group, which can affect target interaction. |
Structural Variations within the Bromo-tert-butylphenoxy Moiety
The bromo-tert-butylphenoxy group plays a significant role in the molecule's lipophilicity and potential for specific steric and electronic interactions with a biological target.
SAR studies on this moiety often involve:
Positional Isomerism: Moving the bromo and tert-butyl groups to different positions on the phenyl ring to probe the optimal substitution pattern.
Halogen Substitution: Replacing the bromine atom with other halogens (F, Cl, I) to study the effect of halogen bonding and electronic properties.
Alkyl Group Variation: Replacing the tert-butyl group with other alkyl groups (e.g., isopropyl, cyclohexyl) to investigate the influence of steric bulk. nih.gov
| Modification Type | Example of Change | Potential Impact on Activity |
| Halogen Modification | Replacing the 4-bromo substituent with a 4-chloro or 4-fluoro group. | Can influence binding affinity through altered halogen bonding potential and electronic effects. |
| Alkyl Group Variation | Replacing the 2-tert-butyl group with an isopropyl or a methyl group. | Modifies the steric profile, which can impact the fit within a binding pocket. nih.gov |
| Phenyl Ring Replacement | Replacing the phenoxy group with other aromatic or heteroaromatic systems. | Explores different hydrophobic and electronic interactions. |
Exploration of Different Heterocyclic Ring Systems
The 1,3-thiazole ring is a common scaffold in medicinal chemistry. Exploring alternative heterocyclic systems can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. mdpi.com This strategy is often referred to as bioisosteric replacement.
Potential replacements for the thiazole ring include:
Other Five-Membered Heterocycles: Oxazoles, isoxazoles, pyrazoles, and triazoles can mimic the steric and electronic properties of the thiazole ring. uni.lunih.gov The replacement of a thiazole with a benzothiazole (B30560) has been shown to impact potency and metabolic stability. diva-portal.org
Six-Membered Heterocycles: Pyridines, pyrimidines, and pyrazines offer different geometric and electronic profiles.
Fused Heterocycles: Benzothiazoles or other fused systems can provide a larger surface area for interaction and may enhance binding affinity. diva-portal.org
| Heterocyclic Replacement | Rationale | Potential Outcome |
| 1,2,4-Oxadiazole | A known bioisostere for amide and ester groups, can alter hydrogen bonding patterns. nih.gov | May lead to improved metabolic stability and altered binding modes. |
| Tetrazole | Often used as a bioisostere for carboxylic acids and cis-amides. nih.govresearchgate.net | Can introduce different acidic properties and conformational constraints. |
| Benzothiazole | Increases the size and lipophilicity of the heterocyclic moiety. diva-portal.org | Could enhance binding through additional hydrophobic interactions but may also affect solubility. |
Investigations into Biological Activities and Molecular Mechanisms in Preclinical Research
In Vitro Biological Screening and High-Throughput Assay Development
In vitro biological screening is a cornerstone of early-stage drug discovery, providing initial insights into a compound's biological effects. This typically involves a tiered approach, starting with broad assessments of cellular effects and progressing to more specific assays to identify molecular targets.
Initial screening of a novel compound like C21H22BrN3O4S2 would involve assessing its impact on cell growth and viability across a panel of non-human cell lines. These assays are crucial for identifying preliminary cytotoxic or cytostatic effects. Commonly employed methods include:
Soft Agar Colony-Forming Assay (SACF): This assay measures anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. nih.gov
Growth in Low Attachment Assay (GILA): Similar to the SACF assay, GILA assesses the ability of cells to proliferate in conditions where they cannot attach to a solid surface. nih.gov
These assays can provide a quantitative measure of a compound's effect on cell proliferation and transformation potential. For instance, results are often expressed as the percentage of transformed cells or the size and number of colonies formed in the presence of the test compound compared to a control.
Should initial cellular assays indicate biological activity, the next step involves identifying the specific proteins with which the compound interacts. This is achieved through targeted enzymatic and receptor binding assays. These assays are designed to be high-throughput, allowing for the rapid screening of a compound against a large number of potential targets. nih.gov
A key method in this area is the LanthaScreen™ Eu Kinase Binding Assay . This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay directly measures the binding of a compound to a kinase. thermofisher.com The principle involves the displacement of a fluorescent tracer from the kinase's ATP binding site by the inhibitor, leading to a loss of FRET signal. thermofisher.com This method is advantageous as it is a simple "mix-and-read" format, eliminating complex development steps. thermofisher.com
Table 1: Representative Data from a Kinase Binding Assay
Once a potential interaction is identified, further studies are required to validate the molecular target and elucidate the mechanism of action. This involves a more in-depth assessment of the compound's effect on the target's function.
Voltage-gated ion channels (VGICs) are crucial for electrical signaling in excitable cells and represent an important class of drug targets. nih.govmdpi.com The modulation of these channels can be assessed using electrophysiological techniques, such as patch-clamp recordings, which measure the flow of ions through the channel in the presence of the compound. These studies can determine whether the compound acts as an activator or inhibitor of the channel and can characterize the voltage-dependence and kinetics of this interaction. escholarship.orgnih.gov
Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases. drughunter.com Kinase inhibitors are broadly classified based on their binding mode. Type II inhibitors are of particular interest as they bind to the inactive "DFG-out" conformation of the kinase, often leading to greater selectivity. thermofisher.comnih.gov
The evaluation of a compound as a potential Type II kinase inhibitor involves several steps:
Initial Binding Affinity Determination: Using assays like the LanthaScreen™ Eu Kinase Binding Assay to measure the inhibitor's affinity for the unphosphorylated (inactive) form of the kinase. thermofisher.com
Conformational Specificity: Demonstrating preferential binding to the inactive kinase conformation over the active form. thermofisher.comnih.gov
Kinetic Analysis: Characterizing the binding kinetics, as Type II inhibitors often exhibit slow binding properties. thermofisher.com
Table 2: Example Data for Kinase Inhibitor Type Classification
Beyond direct enzyme or receptor inhibition, a compound may exert its effects by modulating protein-protein interactions (PPIs). wikipedia.orgabcam.com These interactions are fundamental to most cellular processes. nih.gov Techniques such as mass photometry can be used to study these interactions at the single-molecule level, allowing for the detection and quantification of protein complexes and transient interactions. refeyn.com This method can reveal the stoichiometry of protein complexes and help determine the dissociation constant (KD) of the interaction in the presence of the test compound. refeyn.com
Evaluation of Type II Kinase Inhibition
Elucidation of Mechanism of Action at the Cellular and Subcellular Levels
The primary mechanism of action of Daridorexant is its role as a dual orexin (B13118510) receptor antagonist (DORA). nih.govopenmedicalpublishing.orgresearchgate.netresearchgate.netidorsia.com It functions by competitively binding to and inhibiting both orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). nih.govopenmedicalpublishing.orgresearchgate.netspringermedizin.de These G protein-coupled receptors are activated by the neuropeptides orexin A and orexin B, which are produced in the hypothalamus and play a critical role in promoting wakefulness. nih.govopenmedicalpublishing.orgresearchgate.netidorsia.com By blocking the binding of these wake-promoting neuropeptides, Daridorexant suppresses the "wake drive," thereby allowing sleep to occur. drugbank.comresearchgate.netresearchgate.net This targeted mechanism contrasts with other sleep medications that induce sedation through broad inhibition of the central nervous system. nih.govidorsia.com
Cellular Pathway Perturbation Analysis
Daridorexant selectively targets the orexin signaling pathway. drugbank.comresearchgate.net Orexin neurons, located exclusively in the hypothalamus, project to and activate various wake-promoting centers in the brain, including dopaminergic, noradrenergic, cholinergic, and histaminergic systems. nih.govfda.govnih.gov By antagonizing OX1R and OX2R, Daridorexant inhibits the downstream neuronal pathways that promote and maintain wakefulness. drugbank.comresearchgate.net This specific action avoids the widespread inhibition of neuronal pathways associated with other classes of hypnotics, such as positive allosteric GABA-A receptor modulators. nih.govdrugbank.com
While the primary pathway affected by Daridorexant is well-established, comprehensive analyses of broader cellular pathway perturbations through methods like transcriptomics or proteomics have not been detailed in the available public research. Such studies would provide a more granular understanding of the downstream cellular and molecular consequences of dual orexin receptor antagonism beyond the immediate effect on wakefulness circuits.
Receptor Occupancy and Ligand-Binding Kinetics
The binding affinity and kinetics of Daridorexant at human orexin receptors have been characterized in vitro. The compound is a potent and equipotent antagonist at both OX1 and OX2 receptors. nih.govdrugbank.comspringermedizin.de In vitro studies using intracellular Ca2+ release assays have determined its function as a competitive, orthosteric antagonist. nih.govmdpi.com
Key binding parameters for Daridorexant have been reported and are summarized in the table below. mdpi.comdrugbank.comopenmedicalpublishing.orgspringermedizin.de
| Parameter | Receptor | Value (Human) | Method |
| Inhibition Constant (Kb) | OX1R | 0.52 nM openmedicalpublishing.orgspringermedizin.de | In vitro experiments openmedicalpublishing.org |
| OX2R | 0.78 nM openmedicalpublishing.orgspringermedizin.de | In vitro experiments openmedicalpublishing.org | |
| Affinity (Ki) | OX1R | 0.47 nM drugbank.com | Radioligand binding assay |
| OX2R | 0.93 nM drugbank.com | Radioligand binding assay | |
| Receptor Occupancy Half-life | OX1R | ≈ 8 minutes mdpi.com | In vitro studies |
| OX2R | ≈ 4 minutes mdpi.com | In vitro studies |
These data highlight the potent and balanced antagonism of Daridorexant at both orexin receptors, a key feature of its pharmacological profile. The relatively short receptor occupancy half-life is consistent with its design to have a duration of action suitable for a full night's sleep without significant next-day residual effects. mdpi.comidorsia.com
Application in Non-Human Preclinical Models for Mechanistic Insight
Preclinical studies in various non-human models have been instrumental in understanding the in vivo effects of Daridorexant and for providing mechanistic insights that have guided clinical development.
Utilization of In Vitro Organoid and 3D Cell Culture Models for Complex Cellular Interactions
As of the current available scientific literature, specific studies utilizing in vitro organoid or 3D cell culture models to investigate the complex cellular interactions of Daridorexant have not been reported. While these advanced models are increasingly used in drug discovery for their ability to better mimic in vivo tissue architecture and function, their application to explore the nuanced effects of Daridorexant on neuronal circuits or glial-neuronal interactions in a three-dimensional context remains an area for future research.
Ex Vivo Tissue Slice Models for Preserved Microenvironments
There is no publicly available research detailing the use of ex vivo tissue slice models, such as hypothalamic or cortical slices, to study the effects of Daridorexant. These models, which preserve the local microenvironment and cellular architecture of the brain, could offer valuable insights into how Daridorexant modulates neural network activity and synaptic plasticity within the preserved orexinergic and connected circuits. Such investigations would be a valuable future step in fully elucidating its mechanism of action.
Computational Biology and Cheminformatics for Compound Characterization and Design
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of GSK269962A, docking studies are crucial for elucidating its binding mode within the ATP-binding pocket of ROCK1 and ROCK2 kinases. acs.orgmdpi.com
GSK269962A acts as a competitive inhibitor by occupying the ATP-binding site of ROCK kinases. researchgate.net Molecular docking simulations for similar ROCK inhibitors reveal key interactions within the hinge region of the kinase domain. dntb.gov.ua For instance, studies on other ROCK inhibitors have shown that hydrogen bonds with the backbone of residues like methionine in the hinge region are critical for affinity. dntb.gov.ua Given the high potency of GSK269962A, with IC50 values of 1.6 nM and 4 nM for ROCK1 and ROCK2 respectively, it is predicted to form a highly stable complex with the kinase domain. selleckchem.commedchemexpress.com The azaindole scaffold, a common feature in a class of ROCK inhibitors, is known to interact with the hinge region of the kinase. dntb.gov.ua The specific interactions of GSK269962A would involve hydrogen bonds, and potentially halogen bonds from the bromine atom, contributing to its high affinity and selectivity. The selectivity of GSK269962A, which is over 30-fold more selective for ROCK kinases compared to a panel of other serine/threonine kinases, can also be rationalized through docking studies by comparing its binding to the active sites of these off-target kinases. medchemexpress.com
Table 1: Inhibitory Activity of GSK269962A
| Target | IC50 (nM) |
| ROCK1 | 1.6 selleckchem.commedchemexpress.com |
| ROCK2 | 4 selleckchem.commedchemexpress.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Guiding Research Tool Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com For a class of compounds like ROCK inhibitors, QSAR studies are instrumental in identifying the key chemical features that govern their potency and selectivity.
While a specific QSAR model for GSK269962A has not been detailed in the public domain, studies on related series of ROCK inhibitors, such as those based on N-ethyl-4-(pyridin-4-yl)benzamide, have been conducted. peerj.com These 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have successfully generated models with good predictive power. peerj.comnih.gov These models create "contour maps" that highlight regions around the molecular scaffold where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity. peerj.com For a compound like GSK269962A, such models would analyze the contributions of its various substituents, such as the brominated phenyl ring and the morpholinoethoxy group, to its high inhibitory potency. This information is critical for designing new analogs with potentially improved properties, such as enhanced selectivity or better pharmacokinetic profiles. The high predictive accuracy of these models, often with q² values greater than 0.6, underscores their utility in guiding the design of novel research tools. peerj.comtandfonline.com
Pharmacophore Modeling and Virtual Screening for Identifying Related Probes
Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. plos.orgmedsci.org For ROCK inhibitors, a pharmacophore model would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers that are crucial for binding to the kinase's active site.
Several studies have developed and validated pharmacophore models for ROCK1 and ROCK2 inhibitors. plos.orgnih.gov These models are built using the known structures of potent inhibitors or the crystal structure of the kinase in complex with a ligand. Once a reliable pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. plos.orgplos.orgnih.govtandfonline.com This approach has proven successful in identifying novel ROCK inhibitors with diverse chemical scaffolds. researchgate.net For instance, a virtual screening campaign based on a pharmacophore model for ROCK2 led to the identification of several new hit compounds from the ZINC database. plos.org Given the high potency of GSK269962A, its chemical features would be highly congruent with a well-defined ROCK inhibitor pharmacophore. Virtual screening using a pharmacophore derived from or similar to GSK269962A could lead to the discovery of new chemical probes with similar or even improved biological activity profiles.
Network Pharmacology and Systems Biology Approaches for Comprehensive Target Landscape Mapping
Network pharmacology and systems biology offer a holistic approach to understanding the effects of a chemical compound on a biological system. escholarship.orgmdpi.comnih.gov Instead of focusing on a single target, these approaches aim to map the complex network of interactions between a compound and multiple cellular components.
For a potent and selective inhibitor like GSK269962A, network pharmacology can help to predict its broader biological effects beyond the direct inhibition of ROCK1 and ROCK2. cancerrxgene.org By integrating data from various sources, including proteomics, transcriptomics, and known drug-target interaction databases, a network can be constructed to visualize the signaling pathways modulated by GSK269962A. For example, since ROCK kinases are key regulators of the cytoskeleton, a network analysis would likely show significant modulation of pathways involved in cell adhesion, migration, and morphology. cancerrxgene.org Furthermore, studies have shown that GSK269962A can affect the expression of various genes and proteins, and network analysis can help to connect these changes to specific cellular functions and phenotypes. nih.gov This comprehensive mapping of the target landscape is crucial for understanding the full spectrum of biological activities of GSK269962A and for identifying potential new research applications or predicting potential off-target effects. imperial.ac.uk
Analytical Methodologies for Purity Assessment and Quantification
Chromatographic Techniques for Compound Separation and Identification
Chromatography is the cornerstone of separating a compound from impurities, degradation products, or metabolites. thermofisher.com The choice between liquid and gas chromatography fundamentally depends on the analyte's volatility and thermal stability. iltusa.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
For a complex organic molecule such as C21H22BrN3O4S2, High-Performance Liquid Chromatography (HPLC) is the principal technique for separation and quantification. wjpmr.comresearchgate.net Given its likely non-volatile nature, HPLC is more suitable than Gas Chromatography. iltusa.com
Method development would involve a systematic approach to optimize separation. wjpmr.com Reversed-phase (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. wjpmr.com A gradient elution, where the mobile phase composition is changed over time—typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water—is often necessary to achieve a good separation of the main compound from any impurities with different polarities. sigmaaldrich.com
Detection Methods:
UV-Vis/Photodiode Array (PDA) Detection: Assuming the molecule contains chromophores (e.g., aromatic rings), a UV-Vis or PDA detector would be the primary choice for detection and quantification. biomedpharmajournal.org A PDA detector offers the advantage of acquiring the full UV spectrum for each peak, which aids in peak identification and purity assessment.
Fluorescence Detection (FLD): If the molecule is naturally fluorescent or can be derivatized to be fluorescent, an FLD provides significantly higher sensitivity and selectivity compared to UV detection.
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): For compounds lacking a strong chromophore, these "universal" detectors can be used as they respond to any non-volatile analyte.
An illustrative HPLC method for a compound of this nature is presented below.
Table 1: Illustrative RP-HPLC Method Parameters
| Parameter | Example Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA at a specified wavelength (e.g., 225 nm) biomedpharmajournal.org |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Direct analysis of a compound with the formula this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight (approx. 552.4 g/mol ) and the presence of polar functional groups, which make it non-volatile and thermally unstable. iltusa.comalwsci.com
However, GC could be applicable if the compound is intentionally fragmented or chemically modified into smaller, more volatile derivatives. alwsci.comhplcvials.com This process, known as derivatization, might involve techniques like silylation or acylation to increase volatility. hplcvials.com GC would then be useful for analyzing specific impurities that are volatile or for certain degradation studies, but it would not be the primary method for assessing the purity of the intact compound. alwsci.comresearchgate.net
Coupled Analytical Techniques for Enhanced Resolution and Specificity
To achieve higher confidence in identification, chromatographic systems are often coupled with mass spectrometers. intertek.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for modern pharmaceutical analysis, combining the separation power of HPLC with the mass-resolving power of a mass spectrometer. researchgate.netnih.gov This technique is highly sensitive and selective, making it ideal for detecting and identifying trace-level impurities and characterizing metabolites. mdpi.comunal.edu.co
In a typical workflow, the sample is first separated by HPLC. The eluent from the column is then directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are charged with minimal fragmentation. lcms.cz The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the parent compound and its impurities. thermofisher.com
For metabolite identification, LC-MS is used to screen for predicted metabolic products (e.g., hydroxylated, glucuronidated species) by searching for their corresponding masses. mdpi.com Tandem mass spectrometry (LC-MS/MS) can further fragment specific ions to obtain structural information, aiding in the definitive identification of these metabolites. mdpi.comunal.edu.co
Table 2: Hypothetical Impurities and Metabolites Detectable by LC-MS
| Compound Type | Proposed Modification | Expected [M+H]⁺ (m/z) |
| Parent Compound | This compound | 552.4 |
| Impurity | De-brominated | 472.1 |
| Phase I Metabolite | Hydroxylated (+O) | 568.4 |
| Phase II Metabolite | Glucuronidated (+C6H8O6) | 728.4 |
Gas Chromatography-Mass Spectrometry (GC-MS)
As with GC alone, Gas Chromatography-Mass Spectrometry (GC-MS) is not suitable for the direct analysis of the parent compound this compound. researchgate.net Its application would be restricted to the analysis of volatile impurities or volatile derivatives created through a chemical reaction. researchgate.net GC-MS provides excellent separation for volatile compounds and delivers mass spectra that can be used for identification by comparing them to spectral libraries. researchgate.net
Advanced Spectroscopic Methods for Confirmation of Purity and Structural Integrity
While chromatography assesses purity, spectroscopic techniques are required to confirm the absolute structural identity of a compound. intertek.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (specifically ¹H, ¹³C, and various 2D techniques) is the most powerful tool for elucidating the precise structure of an organic molecule. acdlabs.comintertek.com It provides detailed information about the chemical environment of each atom in the molecule, confirming its connectivity and stereochemistry. For purity assessment, NMR can detect impurities that may not be visible by HPLC, provided they are present at a sufficient concentration (typically >0.1%). acdlabs.com
Mass Spectrometry (MS): As mentioned, high-resolution mass spectrometry is critical for confirming the molecular weight and elemental formula of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule (e.g., C=O, N-H, S=O) by detecting the absorption of infrared radiation. intertek.com It serves as a quick and reliable method for confirming that the synthesized compound contains the expected functional groups.
The combination of these chromatographic and spectroscopic techniques provides a comprehensive analytical data package to ensure the identity, purity, and quality of a novel chemical entity like this compound. intertek.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a sample. This destructive method provides the mass percentages of the constituent elements, which is crucial for validating the empirical formula of a newly synthesized compound. The principle of modern elemental analysis often relies on the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, such as carbon dioxide, water, and nitrogen oxides, are then separated and quantified by a detector, allowing for the calculation of the elemental percentages in the original sample.
For the compound with the molecular formula this compound, elemental analysis serves as a fundamental check of its purity and structural integrity. The theoretical or calculated weight percentages of each element are derived directly from its molecular formula and the atomic weights of the constituent atoms. A close correlation between the experimentally determined percentages and the calculated values provides strong evidence that the synthesized compound has the expected atomic composition and, by extension, the correct empirical formula.
Detailed Research Findings
In the characterization of a series of S-alkylated 1,2,4-triazole (B32235) derivatives, the compound this compound was synthesized and its structure was elucidated using various spectral data and elemental analysis. bch.ro The analysis was performed using a Costech ECS 4010 microdosimeter to determine the content of carbon, hydrogen, and nitrogen. bch.ro The results of this analysis demonstrated a strong agreement between the calculated and experimentally found values, thereby validating the proposed molecular formula.
The following interactive data table presents the theoretical (calculated) and the experimentally determined elemental composition for this compound.
The slight variations between the calculated and found percentages are within acceptable experimental error limits for this analytical technique. Such close concordance is a critical piece of evidence, which, when combined with other analytical data like mass spectrometry and NMR spectroscopy, confirms the successful synthesis and purity of the target compound this compound. bch.ro
Future Research Trajectories and Emerging Avenues
Development of 2-(4-bromo-2-tert-butylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide as a Chemical Biology Probe
The development of 2-(4-bromo-2-tert-butylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide as a chemical biology probe offers a promising avenue for investigating complex biological systems. Chemical probes are small molecules used to study and manipulate biological processes, and the structural features of this compound make it a compelling candidate. csic.es
The sulfonamide group, a key component of this molecule, has been successfully integrated into fluorescent probes for tumor imaging. mdpi.com This suggests the potential to modify the existing scaffold of C21H22BrN3O4S2 to create probes for visualizing specific cellular components or tracking biological pathways. Furthermore, the development of clickable and biotinylated sulfonamide probes has provided new tools for studying protein complexes like γ-secretase, indicating a potential strategy for target identification and validation for this compound. nih.gov
However, the design of effective chemical probes presents challenges. Maintaining the potency and specificity of the parent compound while introducing photoreactive and reporter groups is a critical task. nih.gov The development of modular approaches to synthesize activity- and affinity-based chemical probes could streamline this process. frontiersin.org For instance, the N-acyl-N-alkyl sulfonamide (NASA) group offers a straightforward method for creating ligand-directed probes from fluorosulfonyl-containing compounds. acs.org
Integration with Next-Generation High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. researcher.life The inclusion of 2-(4-bromo-2-tert-butylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide in screening libraries targeting entities like voltage-gated ion channels and Type II kinases suggests its potential as a starting point for identifying novel bioactive agents. The integration of this compound with next-generation HTS platforms could accelerate the discovery of its biological targets and mechanisms of action.
Recent advances in HTS include the use of sophisticated techniques like thermal shift assays (TSA) and fluorescent protein-labeled assays (FPLA) as alternatives to traditional kinetic assays, which can be particularly useful for challenging targets. tandfonline.com Furthermore, the application of structure-based virtual screening against massive compound databases is becoming increasingly powerful for hit identification. diva-portal.org Applying such computational methods to virtually screen derivatives of this compound could prioritize the synthesis of compounds with higher predicted activity.
The thiazole (B1198619) moiety, a core component of the compound, has been a focus of HTS campaigns. For example, HTS has identified thiazole derivatives as potential candidates for lung and breast cancer by targeting cyclin-dependent kinases. technologynetworks.com Similarly, HTS of thiazole derivatives led to the discovery of potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases. nih.gov These examples highlight the potential for identifying novel biological activities of this compound through systematic screening efforts.
Exploration of Novel Research Applications Based on its Unique Structural Features
The unique combination of structural motifs in 2-(4-bromo-2-tert-butylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide opens up various avenues for novel research applications. The 2-phenoxy-N-phenylacetamide scaffold, for instance, is present in compounds with a wide range of biological activities, including anticancer, antiparasitic, and antiviral effects. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies on substituted 2-phenoxy-N-phenylacetamide derivatives have identified them as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. nih.gov The presence of a halogen, such as the bromine atom in this compound, on the benzene (B151609) ring has been shown to be beneficial for anticancer activity in this class of compounds. researchgate.net This suggests that the compound could be investigated as a potential anticancer agent, possibly through the inhibition of HIF-1 or other cancer-related pathways.
The thiazole ring is another pharmacologically significant component, known to be present in numerous approved drugs. researchgate.net However, thiazole-containing fragments can also be "frequent hitters" in screening campaigns, exhibiting non-specific activity. nih.gov Therefore, any identified biological activity of this compound would require careful validation to ensure on-target engagement and rule out non-specific effects. acs.org
Overcoming Challenges in Mechanistic Chemical Biology Research through Advanced Methodologies
Elucidating the precise mechanism of action of a bioactive compound is a significant challenge in chemical biology. For 2-(4-bromo-2-tert-butylphenoxy)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide, advanced methodologies will be crucial to overcome these hurdles.
One major challenge lies in identifying the direct cellular targets of the compound. The development of photoaffinity probes, which can covalently link to their target proteins upon photoactivation, is a powerful strategy for target identification. nih.gov The synthesis of derivatives of this compound incorporating photoreactive groups could enable the unambiguous identification of its binding partners within the cell.
Another challenge is understanding the structure-activity relationship (SAR) to guide the optimization of the compound's potency and selectivity. In silico docking studies, as demonstrated with quinazolinone-based acetamide (B32628) derivatives, can provide plausible binding modes and guide further synthetic efforts. nih.gov Combining computational predictions with experimental validation is a powerful approach to mechanistic studies.
Q & A
Q. What frameworks guide the design of multi-step syntheses while minimizing hazardous intermediates?
- Methodology : Apply green chemistry metrics (E-factor, PMI) at each step. Use predictive tools like ECHA’s QSAR Toolbox to flag toxic intermediates. Propose alternative pathways via retrosynthetic trees, prioritizing atom economy and catalytic steps. Conduct lifecycle analysis (LCA) for waste streams .
Data Presentation and Validation
- Tables : Include processed data (e.g., kinetic rate constants, crystallographic parameters) in the main text. Raw datasets (e.g., NMR spectra, chromatograms) should be archived in appendices or repositories like Zenodo .
- Contradiction Analysis : Use dialectical frameworks (e.g., principal vs. secondary contradictions) to prioritize unresolved issues. For example, if yield and purity conflict, determine whether catalyst poisoning (principal) or solvent choice (secondary) drives the issue .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
